molecular formula C22H18N4S B416314 14-amino-16-phenyl-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-15-carbonitrile

14-amino-16-phenyl-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-15-carbonitrile

Cat. No.: B416314
M. Wt: 370.5g/mol
InChI Key: PFOFIPLDUWUDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique polycyclic structure that includes a combination of pyridine, thiophene, and cycloheptane rings, making it a versatile scaffold for various chemical transformations and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile typically involves multi-step reactions that include cyclization, condensation, and substitution reactions. One common approach involves the condensation of appropriate starting materials such as aldehydes, malononitrile, and β-ketoesters in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile apart is its unique combination of multiple ring systems, which provides a versatile scaffold for chemical modifications and enhances its potential for diverse biological activities .

Properties

Molecular Formula

C22H18N4S

Molecular Weight

370.5g/mol

IUPAC Name

14-amino-16-phenyl-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-15-carbonitrile

InChI

InChI=1S/C22H18N4S/c23-12-16-18(13-7-3-1-4-8-13)20-19(26-21(16)24)15-11-14-9-5-2-6-10-17(14)25-22(15)27-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,24,26)

InChI Key

PFOFIPLDUWUDAW-UHFFFAOYSA-N

SMILES

C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C(=C4C5=CC=CC=C5)C#N)N

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C(=C4C5=CC=CC=C5)C#N)N

Origin of Product

United States

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